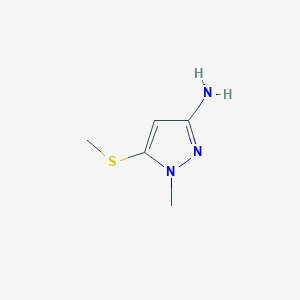

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine generally involves the following steps:

Formation of Pyrazole Ring: : The pyrazole ring is often formed by condensing 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate in the presence of ethanol.

Methylation: : To introduce the methyl group at the 1-position, a methylating agent such as methyl iodide is used.

Thiomethylation: : The methylthio group at the 5-position can be introduced through a thiomethylation reaction using methanethiol in the presence of a base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, potentially utilizing automated continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Common Chemical Reactions

This compound participates in a range of reactions driven by its heterocyclic structure and functional groups:

Condensation Reactions

-

Mechanism : The 5-amino group reacts with electrophilic agents (e.g., α,β-unsaturated carbonyls) via nucleophilic attack, leading to fused heterocycles .

-

Example : Reaction with α-oxo ketene dithioacetals (OKDTAs) forms pyrazolo[3,4-b]pyridines under acidic conditions .

Substitution Reactions

-

Reagents : Sodium iodide (NaI) and N,N-Diisopropylethylamine (DIPEA) in DMF facilitate coupling with aryl chlorides .

-

Outcome : Replacement of the methylthio group with aryl substituents, enhancing bioactivity .

Oxidation/Reduction

-

Oxidation : Methylthio group converts to sulfoxide or sulfone under controlled conditions (e.g., H₂O₂, AcOH).

-

Reduction : Amines can be reduced to imines or alcohols using NaBH₄ or LiAlH₄ .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Condensation | OKDTAs, H₃O⁺ | 125°C, 3h | Pyrazolo[3,4-b]pyridines |

| Substitution | NaI, DIPEA, DMF | 85°C, 89h | Aryl-substituted pyrazoles |

| Oxidation | H₂O₂, AcOH | Room temp | S-oxides |

Condensation of Aminopyrazoles

-

Reagents : 5-amino-1-methylpyrazole reacts with methylthio precursors (e.g., methyl chlorothioacetate) in DMF .

-

Optimization : Continuous flow reactors improve yield (80–85%) .

Reductive Amination

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaI, DIPEA, DMF | 85°C, 89h | 75–80% |

| 2 | NaBH₄, MeOH | Ambient temp | 88% |

Spectroscopic and Physical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 132.21 g/mol | |

| ¹H NMR (CDCl₃) | δ 2.57 (s, CH₃S), 5.33 (s, NH₂) | |

| HRMS (ES⁺) | 160.9 [M+H]⁺ |

Stability and Handling

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is being investigated for its potential in drug development due to its diverse biological activities. Its amine and methylthio groups allow for interactions with various biological targets, making it a candidate for:

- Antimicrobial Agents : Research indicates that pyrazole derivatives can exhibit antibacterial properties.

- Anticancer Compounds : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Drugs : Potential to modulate inflammatory pathways.

Case Studies in Pharmaceutical Research

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds showed significant inhibition against bacterial strains, suggesting that this compound could be effective as an antimicrobial agent.

- Cancer Cell Proliferation : Research focusing on pyrazole derivatives has indicated potential mechanisms through which these compounds can inhibit tumor growth, warranting further investigation into this specific compound.

Agricultural Chemicals

In addition to pharmaceutical applications, this compound is also being explored for use in agricultural chemistry. Its properties may lend themselves to:

- Pesticides : The compound's biological activity could be harnessed to develop new pesticide formulations that are effective against pests while being less harmful to beneficial organisms.

- Herbicides : Its structural characteristics might provide a basis for creating herbicides with specific modes of action against unwanted plant species.

Interaction Studies

Research into the binding affinity of this compound with various biological targets is ongoing. These studies aim to elucidate how the compound interacts at the molecular level, which is crucial for understanding its potential therapeutic effects.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial properties may be attributed to its ability to interfere with microbial enzyme functions, thereby inhibiting the growth and reproduction of pathogens. In medicinal applications, it may interact with receptors or enzymes, modulating biological pathways that are crucial for its therapeutic effects.

Comparaison Avec Des Composés Similaires

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives:

1-Methyl-3-phenyl-1H-pyrazol-5-amine: : Lacks the methylthio group, leading to different chemical properties and reactivity.

5-(Methylthio)-1-phenyl-1H-pyrazol-3-amine: : Contains a phenyl group instead of a methyl group, affecting its steric and electronic properties.

1,3,5-Trimethyl-1H-pyrazole: : Has multiple methyl groups, which can significantly alter its chemical behavior compared to this compound.

Unique Features

What sets this compound apart is the presence of both the methyl and methylthio groups, which impart distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

There you have it—a comprehensive overview of this compound. What piques your interest most about this compound?

Activité Biologique

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The methylthio group is introduced to enhance the compound's biological activity. Various synthetic pathways have been reported in literature, emphasizing the importance of structural modifications for optimizing activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain pyrazole derivatives showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to standard drugs like rifampicin .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 6.25 | |

| Pyrazole derivative X | S. aureus | 12.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. This compound has shown efficacy in reducing inflammation in various models. In particular, it has been tested against carrageenan-induced edema in mice, demonstrating significant anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole scaffold have been reported to inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than conventional antibiotics .

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of inflammation induced by carrageenan, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. This suggests its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

1-methyl-5-methylsulfanylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYMNBTCYZELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.